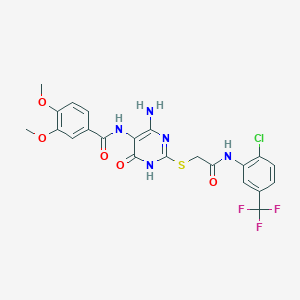
N-(4-Amino-2-((2-((2-Chlor-5-(trifluormethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including an amine, a thioether, a pyrimidinone, and a benzamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrimidinone structure, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. Attached to this ring are several other functional groups, including an amine, a thioether, and a benzamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the amine group might be involved in acid-base reactions, the thioether group could participate in oxidation and reduction reactions, and the carbonyl group in the pyrimidinone ring could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the carbonyl group would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben fluorierte Polyimide mit diesem Verbindung als Schlüsselbaustein synthetisiert. Diese Polyimide weisen eine hervorragende Organolöslichkeit, optische Transparenz und thermische Stabilität auf. Sie sind potenzielle Kandidaten für Isolierschichten, flexible Displays und andere mikroelektronische Komponenten .
- Anwendung: Die Verbindung trägt zur Gestaltung von organo-löslichen und hellfarbigen Polyimiden bei. Diese Materialien können in transparenten Folien, optischen Geräten und flexiblen elektronischen Bauteilen eingesetzt werden .
- Anwendung: Forscher haben mit dieser Verbindung hochreine, farblose, fluorierte Diamine hergestellt. Diese Diamine spielen eine entscheidende Rolle bei der Entwicklung fortschrittlicher Polyimide mit wünschenswerten Eigenschaften .
- Anwendung: Unter den synthetisierten Polyimiden weist eine Variante (Vf) eine hervorragende optische Transparenz mit einer Cut-off-Wellenlänge von 361 nm auf. Diese Eigenschaft macht sie für Anwendungen geeignet, die transparente optische Komponenten erfordern .
- Anwendung: Die fluorierten Polyimide, die von dieser Verbindung abgeleitet sind, haben niedrigere Dielektrizitätskonstanten, was sie für den Einsatz in der Mikroelektronik und in integrierten Schaltkreisen attraktiv macht .
- Anwendung: Die Struktur der Verbindung trägt dazu bei, dieses Gleichgewicht in fluorierten Polyimiden zu erreichen. Diese Materialien können hohen Temperaturen (10 Gewichts-% Gewichtsverlusttemperaturen von 525–597 °C) standhalten und bleiben gleichzeitig verarbeitbar .
Polyimid-Materialien für die Mikroelektronikindustrie
Organo-lösliche und hellfarbige Polyimide
Synthese von fluorierten Diaminen
Verbesserte optische Transparenz
Dielektrische Materialien
Thermische Stabilität und Verarbeitbarkeit
Zusammenfassend lässt sich sagen, dass N-(4-Amino-2-((2-((2-Chlor-5-(trifluormethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamid) vielversprechend in der Materialwissenschaft, Mikroelektronik und optischen Anwendungen ist. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Baustein für die Gestaltung funktioneller Polymere . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, zögern Sie nicht, sich zu melden! 😊
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N5O5S/c1-35-14-6-3-10(7-15(14)36-2)19(33)29-17-18(27)30-21(31-20(17)34)37-9-16(32)28-13-8-11(22(24,25)26)4-5-12(13)23/h3-8H,9H2,1-2H3,(H,28,32)(H,29,33)(H3,27,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAKFBJNWWVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)
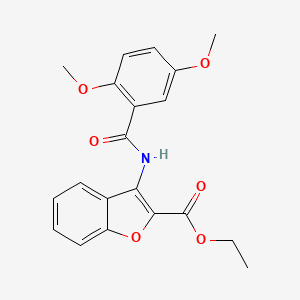
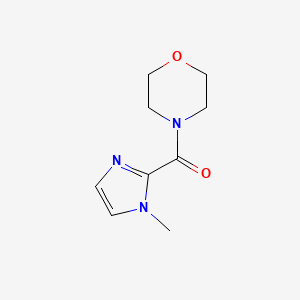
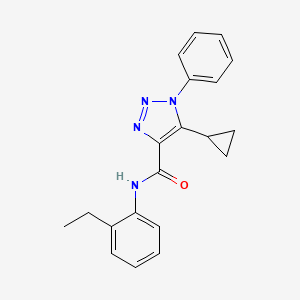
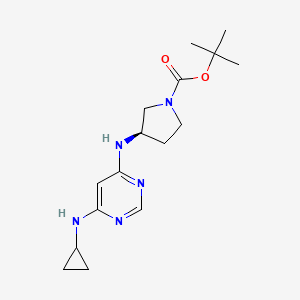
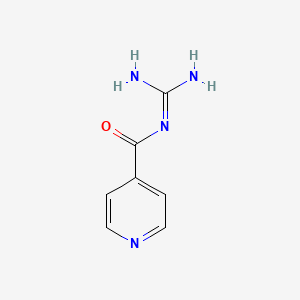
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2544754.png)
![4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2544756.png)
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)

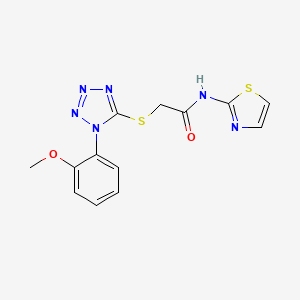
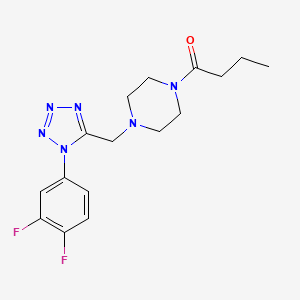
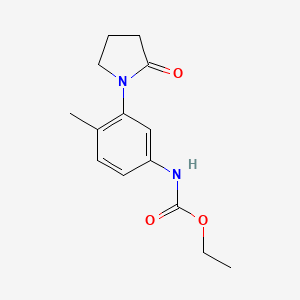
![[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B2544767.png)
